5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound “5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole” is a derivative of pyrazole .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A wide variety of pyrazoles can be obtained through one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of pyrazole comprises a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The molecular weight of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, a related compound, is 166.035400 Da .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in medicinal chemistry due to their pharmacological properties. 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole has been utilized as a scaffold for synthesizing various bioactive molecules. Its structure allows for the creation of compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic activities .
Agrochemistry: Pesticide Development
In agrochemistry, this pyrazole compound serves as a precursor in the synthesis of pesticides. Its trifluoromethyl group enhances the biological activity of the resulting pesticides, providing effective protection against a broad spectrum of agricultural pests .
Safety and Hazards
When handling “5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can target various types of plant pathogenic fungi . In addition, some pyrazole derivatives have shown potent in vitro antipromastigote activity .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole might interact with its targets in a similar manner, leading to changes in the target organisms.
Biochemical Pathways
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
One study showed that a compound with a similar structure had potent in vitro antipromastigote activity . Another study indicated that a related compound inhibited the synthesis of chlorophyll .
Action Environment
For instance, the handling of related compounds requires a well-ventilated place, and they should be kept away from skin and eyes .
properties
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPJOUZZHOYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382145 | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
CAS RN |
111079-04-0 | |
Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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